Morpholino(1H-pyrazol-4-yl)methanone

Catalog No.
S3464434
CAS No.
1152749-21-7
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholino(1H-pyrazol-4-yl)methanone

CAS Number

1152749-21-7

Product Name

Morpholino(1H-pyrazol-4-yl)methanone

IUPAC Name

morpholin-4-yl(1H-pyrazol-4-yl)methanone

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10)

InChI Key

BSUUYSUZYIKWRR-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CNN=C2

Canonical SMILES

C1COCCN1C(=O)C2=CNN=C2
  • Synthetic Intermediate

    The structure of Morpholino(1H-pyrazol-4-yl)methanone suggests it may be useful as a synthetic intermediate for the preparation of more complex molecules. Pyrazole and morpholine rings are found in many biologically active molecules []. Morpholino(1H-pyrazol-4-yl)methanone could potentially be a building block for synthesizing new drugs or other functional molecules.

  • Study of Pyrazole-Containing Compounds

    Researchers may be studying Morpholino(1H-pyrazol-4-yl)methanone as part of a broader investigation into the properties and potential applications of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities []. Studying Morpholino(1H-pyrazol-4-yl)methanone could contribute to the understanding of how these functional groups interact and influence biological properties.

  • Limited commercial availability: There are a few suppliers offering Morpholino(1H-pyrazol-4-yl)methanone, but it appears to be a niche chemical with limited commercial availability. This suggests it may not be widely used in scientific research.
  • Lack of published research: A search for scientific publications specifically mentioning Morpholino(1H-pyrazol-4-yl)methanone yielded no significant results. This further indicates that research on this specific compound may be limited.

Morpholino(1H-pyrazol-4-yl)methanone is characterized by the presence of a morpholino group attached to a pyrazole ring, specifically at the 4-position. The general structure can be represented as follows:

  • Morpholino Group: A six-membered ring containing oxygen and nitrogen atoms.
  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

This structural configuration allows for diverse interactions in biological systems, making it a candidate for various pharmaceutical applications.

The compound can undergo several chemical transformations:

  • Amidation Reactions: The carboxylic acid derivatives can react with amines to form amide bonds, which is a common reaction in organic synthesis.
  • Hydrolysis: Morpholino(1H-pyrazol-4-yl)methanone can be hydrolyzed to yield corresponding carboxylic acids under acidic or basic conditions.
  • Dehydration Reactions: The compound can also participate in dehydration reactions to form more complex structures .

Morpholino(1H-pyrazol-4-yl)methanone exhibits notable biological activities:

  • Antitumor Activity: It has been shown to inhibit certain kinases involved in cancer progression, making it a potential anticancer agent .
  • Neuroprotective Effects: Some studies suggest that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Properties: The compound may also exert anti-inflammatory effects through modulation of inflammatory pathways .

Several synthetic routes have been developed for the preparation of Morpholino(1H-pyrazol-4-yl)methanone:

  • Starting Materials: The synthesis typically begins with key intermediates derived from pyrazoles.
  • Reflux Conditions: Reactions often involve refluxing starting materials in solvents like dimethylformamide (DMF) or ethanol under controlled conditions to facilitate the formation of the desired product.
  • Purification Techniques: After synthesis, products are usually purified using column chromatography or recrystallization methods .

Morpholino(1H-pyrazol-4-yl)methanone has various applications:

  • Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting specific kinases involved in cancer and neurodegenerative diseases.
  • Research Tool: This compound is utilized in biochemical research to study enzyme inhibition and cellular signaling pathways .

Interaction studies reveal that Morpholino(1H-pyrazol-4-yl)methanone engages in specific binding interactions with various proteins:

  • Kinase Binding: The compound has been shown to bind effectively within the ATP-binding site of kinases like Akt1, forming hydrogen bonds that stabilize its interaction .
  • Molecular Docking Studies: In silico studies indicate favorable docking conformations that suggest high affinity for target proteins involved in cell signaling and growth regulation .

Several compounds share structural similarities with Morpholino(1H-pyrazol-4-yl)methanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazoleContains an amino group and phenyl substituentExhibits different biological activity profiles
1-(morpholinomethyl)-3-methylpyrazoleHas methyl substitution on the pyrazole ringPotentially more lipophilic, affecting bioavailability
3-(trifluoromethyl)-1H-pyrazoleContains trifluoromethyl groupEnhanced electronic properties influencing reactivity

These compounds highlight the diversity within the pyrazole class while emphasizing the unique characteristics of Morpholino(1H-pyrazol-4-yl)methanone.

XLogP3

-0.7

Dates

Modify: 2023-08-19

Explore Compound Types